

ML162 solubility issues and how to resolve them

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Compound of Interest

Compound Name: **ML162**
Cat. No.: **B162735**

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ML162 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of **ML162**. Find troubleshooting tips and answers to frequently asked questions to ensure the successful application of **ML162** in your experiments.

Troubleshooting Guide

Encountering issues with **ML162** solubility? This guide provides solutions to common problems.

Q1: My **ML162** solution appears cloudy or has visible precipitate after dissolving. What should I do?

A1: Cloudiness or precipitation in your **ML162** solution can arise from several factors. Follow these steps to troubleshoot the issue:

- Ensure Proper Solvent and Concentration: **ML162** is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water.^[1] Verify that you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of **ML162**.^[1]
- Sonication and Gentle Warming: To aid dissolution, sonication is recommended.^[2] You may also gently warm the solution.
- Prepare Fresh Solutions: It is best practice to prepare **ML162** working solutions immediately before use.^[2] If you are using a stock solution, ensure it has been stored correctly at -20°C

or -80°C and brought to room temperature before use.[2][3]

Q2: I'm observing lower than expected efficacy in my cell-based assays. Could this be related to **ML162** solubility?

A2: Yes, poor solubility can lead to a lower effective concentration of **ML162** in your experiments, resulting in reduced efficacy.

- Check Stock Solution Integrity: If you are using a stored stock solution, it may have degraded. For optimal results, use stock solutions stored at -80°C for no longer than one year or at -20°C for up to one month.[2][3]
- Final Working Concentration in Media: When preparing your final working solution in cell culture media, ensure that the concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation of **ML162**. A common method is to perform serial dilutions of your DMSO stock solution in the culture medium.

Q3: I need to prepare **ML162** for an in vivo animal study, but it's precipitating in my formulation. How can I resolve this?

A3: Formulating **ML162** for in vivo use requires a specific vehicle to maintain its solubility. A commonly used formulation consists of a mixture of solvents.

- Recommended In Vivo Formulation: A suggested vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
- Sequential Addition of Solvents: When preparing this formulation, it is crucial to add the solvents sequentially. Ensure the **ML162** is fully dissolved in DMSO before adding the other components.[2] The solution should be clear before the addition of the next solvent.[2]
- Immediate Use: The final formulated solution for in vivo experiments should be prepared and used immediately for best results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is **ML162** and what is its mechanism of action?

A1: **ML162** is a small molecule inhibitor widely recognized for its ability to induce ferroptosis, a form of iron-dependent programmed cell death.[1][4] It has been traditionally described as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation.[1][4] By inhibiting GPX4, **ML162** leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[4] However, recent studies suggest that **ML162** may not directly inhibit GPX4 but rather another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] The inhibition of TXNRD1 can also lead to increased oxidative stress and ferroptosis.[5][6] **ML162** has also been shown to increase the expression of p62 and Nrf2.[1][3]

Q2: What are the recommended solvents for dissolving **ML162**?

A2: **ML162** is readily soluble in DMSO and ethanol, but it is insoluble in water.[1] For preparing stock solutions, high-purity, anhydrous DMSO is the most commonly recommended solvent.[1][2]

Q3: What is the maximum solubility of **ML162** in common solvents?

A3: The reported solubility of **ML162** can vary slightly between suppliers. Below is a summary of the reported solubility data:

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source
DMSO	95	198.99	--INVALID-LINK--[1]
DMSO	247	517.39	--INVALID-LINK--[2]
Ethanol	10	-	--INVALID-LINK--[1]
Water	Insoluble	-	--INVALID-LINK--[1]

Q4: How should I store **ML162** powder and its stock solutions?

A4: Proper storage is crucial for maintaining the stability and activity of **ML162**.

- Powder: The solid form of **ML162** should be stored at -20°C for up to 3 years.[2]

- In Solvent: Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to one year, or at -20°C for up to one month.[2][3]

Experimental Protocols

Protocol 1: Preparation of **ML162** Stock Solution for In Vitro Experiments

- Materials:
 - **ML162** powder
 - Anhydrous, high-purity DMSO
- Procedure:
 1. Allow the **ML162** vial to equilibrate to room temperature before opening.
 2. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to make 1 mL of a 10 mM stock solution from 1 mg of **ML162** (MW: 477.4 g/mol), add 209.47 µL of DMSO.
 3. Vortex the solution thoroughly to ensure complete dissolution.
 4. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]
 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 6. Store the aliquots at -80°C.

Protocol 2: Preparation of **ML162** Working Solution for Cell-Based Assays

- Materials:
 - **ML162** stock solution (e.g., 10 mM in DMSO)
 - Appropriate cell culture medium
- Procedure:

1. Thaw an aliquot of the **ML162** stock solution at room temperature.
2. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 μ M working solution, you can add 1 μ L of the 10 mM stock solution to 1 mL of cell culture medium.
3. Mix the working solution gently but thoroughly by pipetting.
4. Add the working solution to your cell cultures immediately.

Protocol 3: Preparation of **ML162** Formulation for In Vivo Experiments

- Materials:

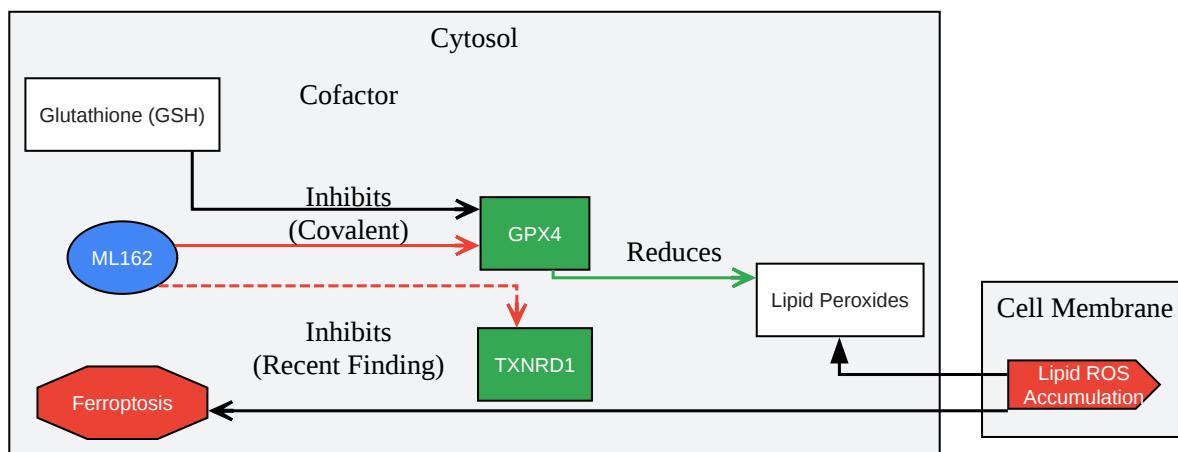
- **ML162** powder
- DMSO
- PEG300
- Tween 80
- Saline (0.9% NaCl)

- Procedure:

1. Weigh the required amount of **ML162** powder.
2. Dissolve the **ML162** in DMSO. For example, to achieve a final concentration of 0.48 mg/mL in the formulation, you can first dissolve a higher concentration in DMSO.[2]
3. Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
 - PEG300 (to a final concentration of 40%)
 - Tween 80 (to a final concentration of 5%)
 - Saline (to a final concentration of 45%)

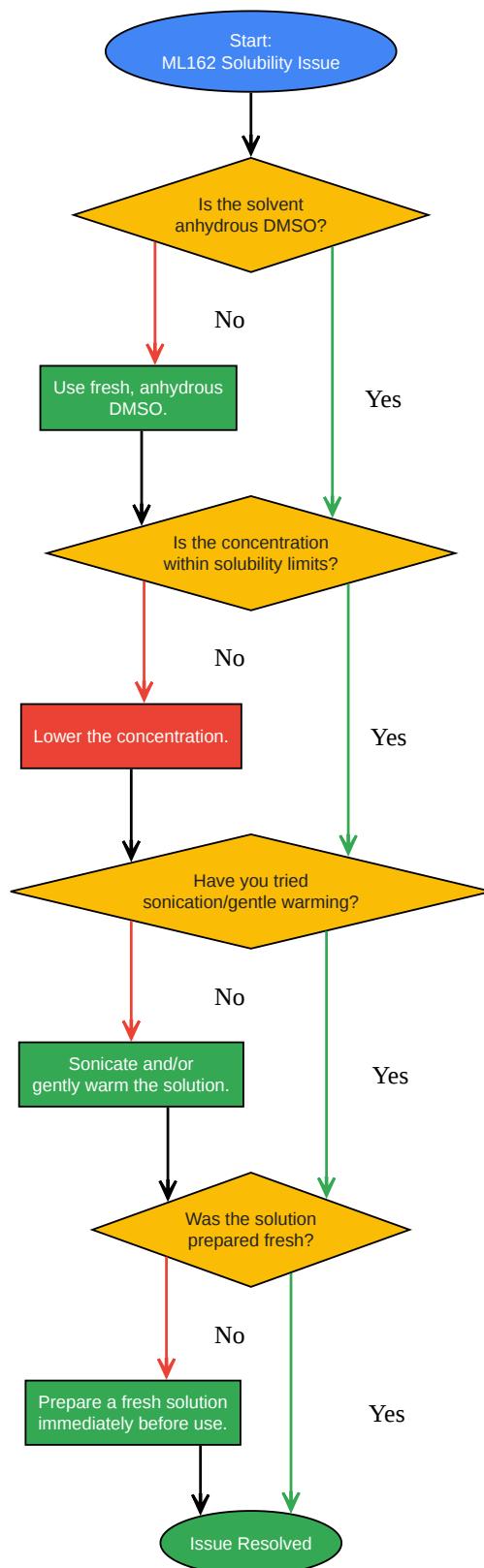
4. The final formulation should be a clear solution.
5. Use the freshly prepared formulation for your animal experiments immediately.[2]

Visualizations



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Caption: Signaling pathway of **ML162**-induced ferroptosis.

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Caption: Troubleshooting workflow for **ML162** solubility issues.

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